molecular formula C23H24N2O B11181350 N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide

N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11181350
M. Wt: 344.4 g/mol
InChI Key: OBKYKQNEGSGTER-UHFFFAOYSA-N
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Description

N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a pyridin-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The benzylamine intermediate can be synthesized by reacting benzyl chloride with ammonia or a primary amine under basic conditions.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the benzylamine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridin-2-yl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-benzyl-4-tert-butyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O/c1-23(2,3)20-14-12-19(13-15-20)22(26)25(21-11-7-8-16-24-21)17-18-9-5-4-6-10-18/h4-16H,17H2,1-3H3

InChI Key

OBKYKQNEGSGTER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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